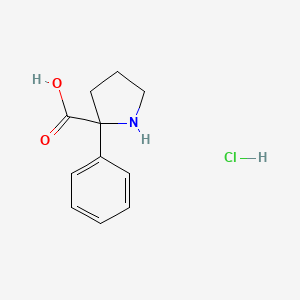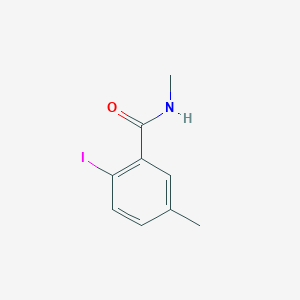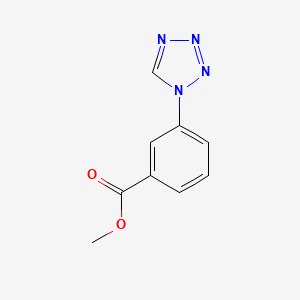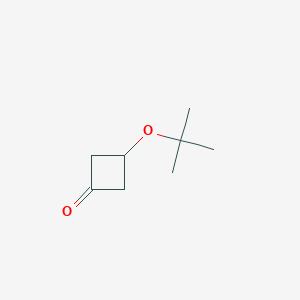
3-(Tert-butoxy)cyclobutan-1-one
Overview
Description
3-(Tert-butoxy)cyclobutan-1-one is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(Tert-butoxy)cyclobutan-1-one is 1S/C8H14O2/c1-8(2,3)10-7-4-6(9)5-7/h7H,4-5H2,1-3H3 . This indicates that the compound consists of a cyclobutanone ring with a tert-butoxy substituent .Physical And Chemical Properties Analysis
3-(Tert-butoxy)cyclobutan-1-one is a liquid at room temperature . .Scientific Research Applications
Continuous Photo Flow Synthesis
3-(Tert-butoxy)cyclobutan-1-one has been utilized in the continuous photo flow synthesis of biologically active compounds and material sciences. Its application in producing deuterium-labeled cyclobutane ring systems shows potential for creating internal standards in mass spectrometry analyses for nonclinical and clinical pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Oxidative Rearrangement
The compound plays a role in the oxidative rearrangement of certain cyclobutane derivatives. These reactions, involving elements like potassium tert-butoxide, are crucial for understanding the mechanisms of chemical transformations in the cyclobutane series (Constantinescu‐Simon et al., 1976).
Radical Cyclization
Its derivatives are used in the radical cyclization of epoxides, forming a variety of cyclobutanes. This process is significant in the creation of cyclobutylcarbinyl radicals, which has implications in catalyst design and radical chemistry (Friedrich et al., 2008).
Visible Light Photocatalysis
In visible light photocatalysis, tert-butoxycyclobutan-1-one and its derivatives facilitate efficient cyclobutane ring formation. This is particularly useful in the [2+2] cycloaddition reactions, which are pivotal in creating complex molecular structures (Mojr et al., 2015).
Intermolecular [2 + 2] Cycloaddition
This compound is instrumental in intermolecular [2 + 2] cycloaddition reactions, particularly with indoles, leading to the formation of cyclobutane-fused scaffolds. These reactions have significant implications for drug discovery due to the unique properties and functional handles they provide (Oderinde et al., 2020).
Anionic Polymerization
3-(Tert-butoxy)cyclobutan-1-one derivatives are used in the anionic polymerization of cyclobutene monomers. This process is key to producing polymers with cyclobutane rings in their main chain, which is a novel approach in polymer science (Kitayama et al., 2004).
Safety and Hazards
The compound is classified as a combustible liquid (H227), and it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, avoiding breathing fumes/mist/spray/vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)10-7-4-6(9)5-7/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYFBVQQZFUJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293633 | |
| Record name | 3-(1,1-Dimethylethoxy)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30830-28-5 | |
| Record name | 3-(1,1-Dimethylethoxy)cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30830-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethoxy)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Bromo-3-chloroanilino)carbonyl]benzoic acid](/img/structure/B3123427.png)

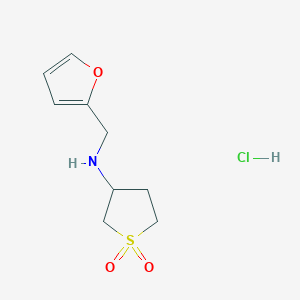

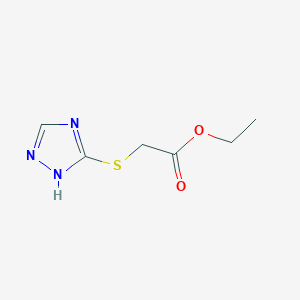



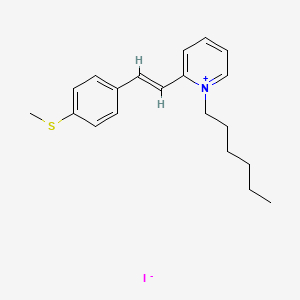
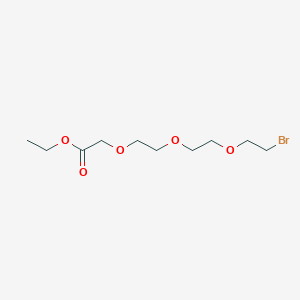
![4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid](/img/structure/B3123498.png)
